molecular formula C19H21ClN2O2 B5818264 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide

3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide

Cat. No. B5818264
M. Wt: 344.8 g/mol
InChI Key: ZXUCCWOMAAIKGD-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, also known as CI-994, is a small molecule inhibitor that has shown promise in the treatment of various cancers. This compound belongs to the family of benzamides, which are known to have antitumor activity. CI-994 has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in cancer therapy.

Mechanism of Action

3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide works by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. By inhibiting these enzymes, 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has been shown to have a number of biochemical and physiological effects. It can induce the expression of pro-apoptotic genes, such as Bax and Bak, while inhibiting the expression of anti-apoptotic genes, such as Bcl-2. 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide can also induce the expression of p21, a protein that regulates the cell cycle and inhibits tumor growth.

Advantages and Limitations for Lab Experiments

3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has been shown to have off-target effects, which can complicate its use in experiments. Additionally, its effectiveness can vary depending on the cell line and experimental conditions used.

Future Directions

There are several future directions for the study of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide in combination with immunotherapy drugs is an area of active research, as it may enhance the immune response against cancer cells. Finally, the use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of potential future research.

Synthesis Methods

The synthesis of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide involves the reaction of 4-chloroacetophenone with isobutylamine to form 4-chloro-N-isobutylacetanilide. This intermediate is then reacted with benzoyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has also been shown to enhance the effectiveness of other chemotherapy drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13(2)12-21-19(24)15-4-3-5-17(11-15)22-18(23)10-14-6-8-16(20)9-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUCCWOMAAIKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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